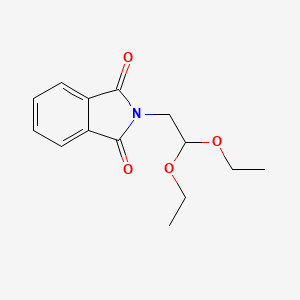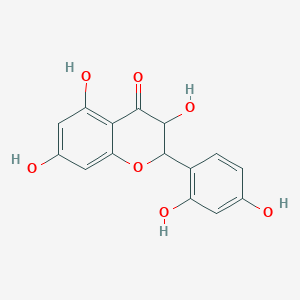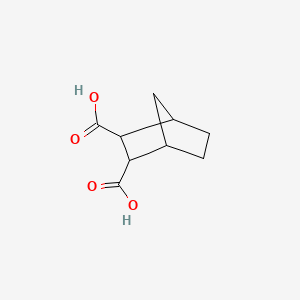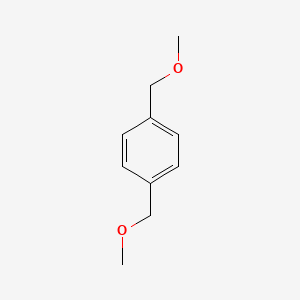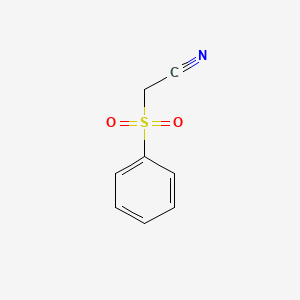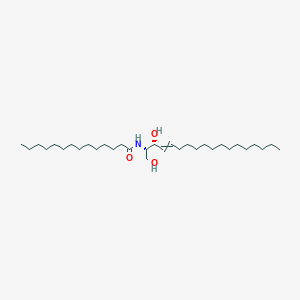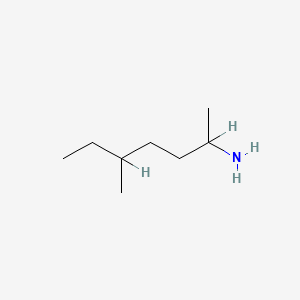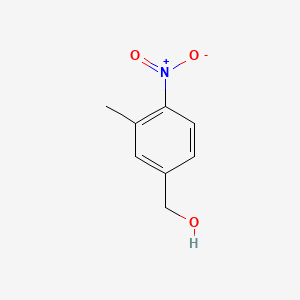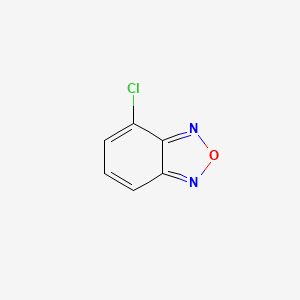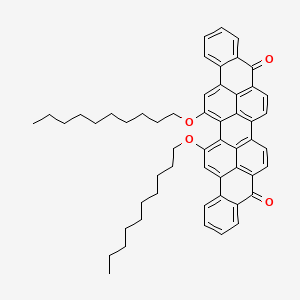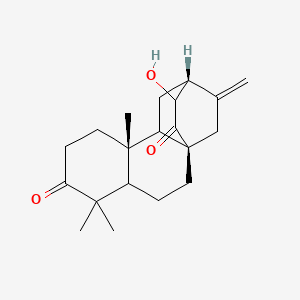
Antiquorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiquorin is a natural product found in Euphorbia fischeriana, Euphorbia antiquorum, and Euphorbia neriifolia with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Composition
- Antiquorin is a diterpene isolated from Euphorbia antiquorum. Initially thought to be cis-fused between the A and B rings, further structural analysis using X-ray diffraction revealed a trans-fused configuration (Zhi-da et al., 1991).
- Another study also identified antiquorin as an atisine diterpene, and along with it, two triterpenes - friedelan-3β-ol and β-taraxerol were isolated from Euphorbia antiquorum (Min et al., 1989).
Applications in Cellular Signaling and Bioluminescence
- The photoprotein aequorin, related to antiquorin, has been used as a calcium-sensitive luminescent protein for intracellular calcium measurement in plants and animals. It is formed from apoaequorin and coelenterazine, and is used to monitor calcium changes induced by various stimuli (Knight et al., 1991).
- Aequorin has also been used to target specific intracellular locations, such as mitochondria and the endoplasmic reticulum, to analyze calcium homeostasis at a subcellular level (Chiesa et al., 2001).
Biochemical and Structural Analysis
- The crystal structure of aequorin was determined to understand its bioluminescence mechanism. It has a globular structure with a hydrophobic core cavity accommodating the chromophoric ligand coelenterazine-2-hydroperoxide (Head et al., 2000).
Medicinal and Biological Research
- Studies have identified plants with confirmed antiquorum activity, suggesting potential uses in medicinal and biological applications. For instance, Quercus robur and Betula verrucosa are among the plants with such activity (Karashchuk, 2021).
Use in Bioluminescence Immunoassays
- Aequorin has been encapsulated in liposomes for use in bioluminescence immunoassays. This approach enables sensitive detection of analytes like biotin, demonstrating aequorin's utility in biochemical assays (Ho & Huang, 2005).
Eigenschaften
Produktname |
Antiquorin |
|---|---|
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(1R,9S,12R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |
InChI |
InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13?,14?,16?,19+,20-/m1/s1 |
InChI-Schlüssel |
UQKJSKXVMBIKGF-ZSWWFFRDSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C(C1CC[C@@]34C2C[C@@H](C(C3=O)O)C(=C)C4)(C)C |
SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |
Kanonische SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



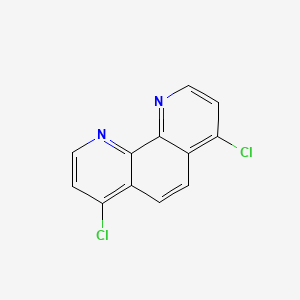
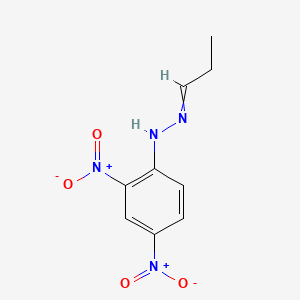
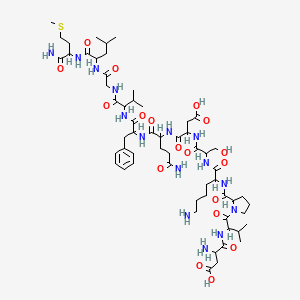
![2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B1630605.png)
